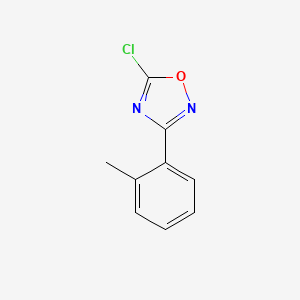

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

5-chloro-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFOYZGPYPQKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-tolylhydrazine with chloroacetic acid to form the corresponding hydrazide. This intermediate is then cyclized using phosphoryl chloride (POCl₃) to yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Introduction to 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole

This compound is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles allows for various modifications that can enhance their pharmacological properties. This article focuses on the applications of this compound, particularly in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, as anticancer agents . The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole moiety have shown to induce apoptosis in cancer cells. For instance, a series of derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, some compounds exhibited IC50 values lower than established chemotherapeutics like doxorubicin and 5-fluorouracil .

-

Case Studies :

- A study reported the synthesis of substituted 1,2,4-oxadiazoles that showed significant activity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines. For example, certain derivatives displayed IC50 values as low as 0.48 µM against MCF-7 cells .

- Another research effort revealed that modifications to the oxadiazole ring could enhance anticancer efficacy. Compounds with electron-withdrawing groups at specific positions exhibited increased potency against various cancer types .

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties . The oxadiazole framework has shown effectiveness against a range of bacterial strains.

- Antibacterial Activity : Studies have indicated that oxadiazole derivatives can function as effective antibacterial agents. For instance, certain synthesized compounds demonstrated comparable antibacterial activity to first-line antibiotics .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, oxadiazoles have been explored for various other biological activities:

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that certain oxadiazole compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds.

Synthesis Techniques

Common synthetic routes include:

- Condensation Reactions : Utilizing hydrazines and carboxylic acids to form the oxadiazole ring.

- Substitution Reactions : Introducing various functional groups through electrophilic aromatic substitution or nucleophilic attacks on halogenated precursors.

SAR Insights

Understanding how modifications to the oxadiazole core affect biological activity is essential for drug design:

- Positioning of Substituents : The placement of electron-donating or electron-withdrawing groups can significantly influence the compound's potency.

- Ring Modifications : Alterations to the oxadiazole ring itself can lead to enhanced selectivity and efficacy against specific targets.

Mécanisme D'action

The mechanism of action of 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Other 1,2,4-Oxadiazole Derivatives

The substituent positions and electronic effects significantly differentiate 5-chloro-3-(o-tolyl)-1,2,4-oxadiazole from similar derivatives:

Comparison with 1,3,4-Oxadiazole Isomers

Isomeric differences profoundly affect thermal stability and biological activity:

- Thermal Stability : 1,2,4-Oxadiazoles generally exhibit higher thermal stability than 1,3,4-oxadiazoles due to improved electron delocalization .

- Biological Activity: 1,3,4-Oxadiazoles, such as [(2,4-dichlorophenoxy)methyl]-5-aryl derivatives, show notable cytotoxicity against cancer cells , while 1,2,4-oxadiazoles like Ataluren (a 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid derivative) are used for premature termination codon readthrough in genetic disorders .

Pharmacological Potential

- Antiviral Applications : Replacement of the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole in compound 38 reduced antiviral activity by three-fold, underscoring the structural specificity of the 1,2,4-oxadiazole scaffold .

Stability and Reactivity Considerations

- Hydrolytic Stability : Some 1,2,4-oxadiazoles (e.g., spiropyrazolinium precursors) undergo rearrangement in the presence of moisture, forming NH2-containing products . The o-tolyl group in the target compound may mitigate such instability due to steric protection.

- Synthetic Yields : Derivatives like 5-methyl-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole are synthesized in 65% yield via acyl chloride and amidoxime cyclization , suggesting similar efficiency for the target compound.

Activité Biologique

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, recognized for its diverse biological activities. This article delves into its medicinal properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds in the oxadiazole class have demonstrated efficacy against various pathogens. For instance, a study highlighted that related oxadiazole derivatives showed inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL .

Anticancer Activity

The anticancer potential of this compound is notable. It has been shown to inhibit cancer cell proliferation in several human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa). In vitro studies using the MTT assay revealed that this compound can induce apoptosis in these cell lines . The mechanism appears to involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical in tumor progression and metastasis .

Target Interactions

The primary mode of action for this compound involves its interaction with specific biological targets:

- Ryanodine Receptors (RyRs) : This compound acts as a potent activator of insect RyRs, influencing calcium signaling pathways crucial for cellular processes.

- Histone Deacetylases (HDACs) : It has been identified as an inhibitor of HDACs, which play a vital role in regulating gene expression related to cancer progression .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-1,2,4-oxadiazole | Chlorine substitution on oxadiazole | Antimicrobial activity |

| 3-(p-Tolyl)-1,2,4-oxadiazole | p-Tolyl group instead of o-Tolyl | Enhanced anti-inflammatory effects |

| 5-Methyl-3-(o-tolyl)-1,2,4-oxadiazole | Methyl substitution on the ring | Increased lipophilicity |

This table illustrates the diversity within the oxadiazole family while emphasizing the specific biological activities associated with each compound.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Efficacy : A study conducted by Slawinski et al. reported significant cytotoxicity against various cancer cell lines using this compound. The results indicated that it could markedly increase the percentage of apoptotic cells in treated groups .

- Inhibition Studies : Another investigation demonstrated that derivatives of oxadiazoles could selectively inhibit HDACs at nanomolar concentrations. This suggests potential for developing novel anticancer therapies targeting epigenetic modifications .

- Antimicrobial Activity : In vitro evaluations showed that this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The MIC values were comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between substituted amidoximes and acyl chlorides. For example, 1,3,4-oxadiazole derivatives are synthesized via refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by recrystallization (petroleum ether) . Optimization strategies include:

- Temperature control : Prolonged reflux (4–6 hours) ensures complete reaction, monitored by TLC.

- Solvent selection : Triethylamine acts as both a base and solvent, minimizing side reactions.

- Purification : Recrystallization improves purity, but alternative methods like column chromatography may enhance yield for sensitive derivatives.

Q. What purification techniques are most effective for isolating 1,2,4-oxadiazole derivatives?

Recrystallization using non-polar solvents (e.g., petroleum ether) is common for high-melting-point derivatives . For polar or thermally unstable analogs, flash chromatography with ethyl acetate/hexane gradients is recommended. Evidence from dibromo derivatives suggests that low-temperature crystallization (-70°C) may reduce oligomerization during dehydrohalogenation steps .

Q. How can structural characterization of this compound be performed?

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for similar oxadiazole derivatives (e.g., 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate) .

- NMR spectroscopy : and NMR identify substituent effects, such as deshielding of aromatic protons adjacent to the oxadiazole ring.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence reactivity in electrophilic substitution reactions?

The chloro and o-tolyl groups modulate electronic and steric effects:

- Electron-withdrawing Cl : Enhances electrophilicity at the 5-position, facilitating nucleophilic attacks (e.g., SNAr reactions).

- Steric hindrance from o-tolyl : Limits access to the 3-position, as seen in failed acetylene formation for para-bromophenyl derivatives under NaNH-NH conditions .

- Data contradiction : While Brønsted superacids (TfOH) activate electrophilic pathways, Lewis acids (AlCl) may induce side reactions, requiring careful optimization .

Q. What mechanistic insights explain low yields in dehydrohalogenation reactions of dibromo intermediates?

Yields for acetylene oxadiazoles (3a–e) drop significantly at higher temperatures (-50°C vs. -70°C) due to:

- Competing oligomerization : Observed in derivatives with electron-deficient aryl groups (e.g., 3d, 9% yield) .

- Base sensitivity : NaNH-NH at -70°C minimizes decomposition, but styryl byproducts (e.g., 1e) persist in mixtures .

Table 1 : Reaction Conditions vs. Yields for Dibromo Derivatives

| Derivative | Base System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3a | NaNH-NH | -70 | 54 |

| 3d | NaNH-NH | -70 | 9 |

| 3e | NaNH-NH | -50 | <5 |

Q. How can computational methods predict the bioactivity of this compound analogs?

- Density functional theory (DFT) : Calculates frontier molecular orbitals to assess nucleophilic/electrophilic sites, correlating with anticancer or antimicrobial activity .

- Molecular docking : Screens against targets like topoisomerase II (anticancer) or Mycobacterium tuberculosis enzymes .

- SAR studies : Chloro and aryl groups enhance membrane permeability, as seen in fluorinated oxadiazoles with improved pharmacokinetics .

Q. What safety protocols are critical when handling chloro-substituted oxadiazoles?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to alkylating potential of chloromethyl groups .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).

- Waste disposal : Halogenated byproducts require segregation and incineration to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.